molecular formula C5H4N4O B12347307 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile

4-amino-2-oxo-5H-pyrimidine-5-carbonitrile

Cat. No.: B12347307
M. Wt: 136.11 g/mol
InChI Key: MFLQYNIAOYMKNS-UHFFFAOYSA-N
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Description

4-amino-2-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components in various biological processes and are found in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions in the presence of a catalyst like bismuth (III) nitrate pentahydrate. The reaction is rapid and yields the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient catalysts and optimized reaction conditions can potentially scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-oxo-5H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

4-amino-2-oxo-5H-pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile involves its ability to mimic ATP and inhibit tyrosine kinase activity. This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival. The compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by upregulating caspase-3 levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific structure that allows it to effectively inhibit tyrosine kinase activity, making it a promising candidate for anticancer drug development. Its ability to arrest the cell cycle and induce apoptosis further distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

4-amino-2-oxo-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2-3H,(H2,7,9,10)

InChI Key

MFLQYNIAOYMKNS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=C(C1C#N)N

Origin of Product

United States

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